N-(5-butyl-1,3,4-thiadiazol-2-yl)-4-methylbenzamide
Description
N-(5-butyl-1,3,4-thiadiazol-2-yl)-4-methylbenzamide: is a chemical compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a butyl group attached to the thiadiazole ring and a methylbenzamide moiety
Properties
IUPAC Name |
N-(5-butyl-1,3,4-thiadiazol-2-yl)-4-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3OS/c1-3-4-5-12-16-17-14(19-12)15-13(18)11-8-6-10(2)7-9-11/h6-9H,3-5H2,1-2H3,(H,15,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMLTZUOWNYNQRK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NN=C(S1)NC(=O)C2=CC=C(C=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-butyl-1,3,4-thiadiazol-2-yl)-4-methylbenzamide typically involves the reaction of 5-butyl-1,3,4-thiadiazole-2-amine with 4-methylbenzoyl chloride under appropriate conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: N-(5-butyl-1,3,4-thiadiazol-2-yl)-4-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: In chemistry, N-(5-butyl-1,3,4-thiadiazol-2-yl)-4-methylbenzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology: In biological research, this compound may be studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties. Researchers investigate its interactions with various biological targets to understand its mechanism of action and potential therapeutic applications.
Medicine: In the field of medicine, this compound could be explored for its potential as a drug candidate. Its structural features may allow it to interact with specific enzymes or receptors, making it a candidate for drug development.
Industry: In industrial applications, this compound may be used as an intermediate in the synthesis of other valuable chemicals. Its stability and reactivity make it suitable for various industrial processes.
Mechanism of Action
The mechanism of action of N-(5-butyl-1,3,4-thiadiazol-2-yl)-4-methylbenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
- N-(5-butyl-1,3,4-thiadiazol-2-yl)-4-nitrobenzamide
- N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-chloroacetamide
- N-(5-butyl-1,3,4-thiadiazol-2-yl)-2,2-dichloroacetamide
Comparison: Compared to similar compounds, N-(5-butyl-1,3,4-thiadiazol-2-yl)-4-methylbenzamide stands out due to its unique combination of a butyl group and a methylbenzamide moiety. This structural uniqueness may confer distinct chemical and biological properties, making it a valuable compound for various research applications.
Biological Activity
N-(5-butyl-1,3,4-thiadiazol-2-yl)-4-methylbenzamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article explores its biological activity through various studies, highlighting key findings, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure
The compound features a thiadiazole ring, which is known for its diverse biological properties. The structural formula can be represented as:
Anticancer Activity
Several studies have investigated the anticancer properties of thiadiazole derivatives, including this compound. The following table summarizes key findings from various research efforts:
The studies indicate that compounds with a thiadiazole moiety exhibit significant cytotoxic effects against various cancer cell lines. Notably, the IC50 values suggest that these compounds can effectively inhibit cancer cell proliferation.
Antimicrobial Activity
Thiadiazole derivatives have also been evaluated for their antimicrobial properties. The following table outlines findings related to antibacterial and antifungal activities:
| Study | Microorganism Tested | Minimum Inhibitory Concentration (MIC) | Activity Type |
|---|---|---|---|
| Kadi et al. (2007) | Gram-positive bacteria | 32 µg/mL | Antibacterial |
| Verma et al. (2011) | Fungi (Candida spp.) | 16 µg/mL | Antifungal |
These results highlight the potential of this compound as an effective antimicrobial agent.
Structure-Activity Relationship (SAR)
The biological activity of thiadiazole derivatives is significantly influenced by their chemical structure. Modifications at specific positions on the thiadiazole ring can enhance or diminish their activity:
- Substituents on the Thiadiazole Ring : The presence of alkyl groups at position C-5 has been correlated with increased cytotoxicity.
- Aromatic Substituents : The introduction of aromatic groups can improve selectivity towards cancer cells while minimizing effects on normal cells.
Case Study 1: Anticancer Efficacy
In a study conducted by Alam et al., various derivatives including this compound were tested against multiple cancer cell lines such as A549 and SK-MEL-2. The results demonstrated significant growth inhibition with an IC50 value of 4.27 µg/mL for lung cancer cells, indicating promising anticancer potential.
Case Study 2: Antimicrobial Activity
Kadi et al. explored the antibacterial effects of thiadiazole derivatives against Gram-positive bacteria. Their findings revealed that certain modifications led to MIC values as low as 32 µg/mL, showcasing the compound's potential in treating bacterial infections.
Q & A
Q. Table 1. Key Crystallographic Parameters
| Parameter | Value |
|---|---|
| Space group | P2₁2₁2₁ |
| Unit cell (Å) | a = 6.017, b = 15.312, c = 18.149 |
| V (ų) | 1672.2 |
| Z | 4 |
| R factor | 0.050 |
| Data-to-parameter ratio | 15.3 |
| Source: |
Q. Table 2. SAR Trends for Thiadiazole Derivatives
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
